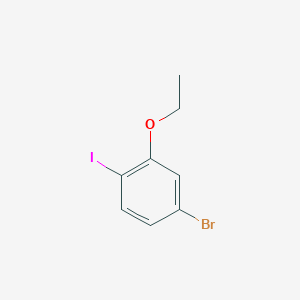

4-Bromo-2-ethoxy-1-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxy-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWXWVPXFCPJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Regioselective Synthesis of 4-Bromo-2-ethoxy-1-iodobenzene via Directed ortho-Metalation

Abstract

Polysubstituted halogenated benzene derivatives are foundational scaffolds in modern medicinal chemistry and materials science, acting as versatile intermediates for constructing complex molecular architectures.[1][2] The synthesis of these compounds, however, presents a significant challenge in controlling the precise regiochemical placement of substituents. This guide provides an in-depth technical overview of a robust and highly regioselective strategy for synthesizing 4-Bromo-2-ethoxy-1-iodobenzene from 3-bromo-1-ethoxybenzene. We will dissect the limitations of classical electrophilic aromatic substitution and detail a superior approach using Directed ortho-Metalation (DoM). This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for accessing sterically congested and electronically complex aromatic building blocks.

Strategic Imperative: Overcoming the Challenge of Regioselectivity

The functionalization of an aromatic ring is governed by the electronic and steric properties of its existing substituents. In our starting material, 3-bromo-1-ethoxybenzene, we have two distinct directing groups:

-

Ethoxy Group (-OEt): A strongly activating, ortho, para-directing group. It significantly enhances the electron density of the aromatic ring through resonance, making the positions ortho (C2, C6) and para (C4) to it highly susceptible to electrophilic attack.[3][4][5]

-

Bromo Group (-Br): A deactivating, yet ortho, para-directing group. While it withdraws electron density inductively, its lone pairs can participate in resonance, directing incoming electrophiles to its ortho (C2, C4) and para (C6) positions.[6][7]

The Pitfalls of Direct Electrophilic Iodination

A conventional approach, such as direct iodination using reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl), would lead to a complex mixture of products.[8][9][10] Both the ethoxy and bromo groups direct the incoming electrophile (I⁺) to the same positions (C2, C4, and C6). Since the ethoxy group is the dominant activating group, substitution is favored at these sites. However, achieving selective iodination at the sterically hindered C2 position, which is flanked by both existing substituents, is highly improbable. The reaction would likely yield a mixture of 4-iodo and 6-iodo isomers, making purification difficult and significantly lowering the yield of the desired product.

Figure 1: Outcome of Direct Electrophilic Iodination.

The Directed ortho-Metalation (DoM) Solution

To circumvent the issue of poor regioselectivity, we employ Directed ortho-Metalation (DoM). This powerful technique utilizes a Directed Metalation Group (DMG) on the aromatic ring to guide a strong organolithium base to deprotonate a specific ortho position.[11] The ethoxy group, while a moderate DMG, can effectively direct lithiation. In 3-bromo-1-ethoxybenzene, the C2 proton is rendered most acidic due to the synergistic inductive effect of the adjacent ethoxy and bromo groups. Deprotonation with a strong base like sec-butyllithium (s-BuLi) at low temperatures generates a stabilized aryllithium intermediate exclusively at the C2 position. This intermediate can then be trapped with an iodine electrophile to yield the desired product with exceptional regiocontrol.[12]

Field-Proven Experimental Protocol

This protocol outlines the complete, self-validating methodology for the synthesis. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure the stability of the organolithium intermediates.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |

| 3-Bromo-1-ethoxybenzene | 201.06 | >98% | Starting Material |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | >99.8% | Solvent, freshly distilled from Na/benzophenone |

| sec-Butyllithium (s-BuLi) | 64.06 | ~1.4 M in cyclohexane | Lithiating agent, titrate before use |

| Iodine (I₂) | 253.81 | >99.8% | Electrophile |

| Saturated aq. Na₂S₂O₃ | - | - | For quenching excess iodine |

| Saturated aq. NH₄Cl | 53.49 | - | For quenching the reaction |

| Diethyl Ether (Et₂O) | 74.12 | Reagent Grade | Extraction Solvent |

| Brine | - | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |

| Standard Glassware | - | - | Oven-dried and cooled under inert gas |

| Syringes and Needles | - | - | For transfer of anhydrous/air-sensitive reagents |

| Magnetic Stirrer & Stir Bar | - | - | |

| Low-Temperature Bath | - | - | Dry ice/acetone or cryocooler (-78 °C) |

Step-by-Step Synthesis Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

-

Initial Solution: To the flask, add 3-bromo-1-ethoxybenzene (e.g., 10.0 mmol, 2.01 g). Using a syringe, add anhydrous THF (e.g., 50 mL) to dissolve the starting material.

-

Lithiating Conditions: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add sec-butyllithium (1.1 equivalents, 11.0 mmol, ~7.9 mL of 1.4 M solution) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

-

Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Electrophilic Quench: In a separate dry flask, dissolve iodine (1.2 equivalents, 12.0 mmol, 3.05 g) in anhydrous THF (20 mL). Slowly add this iodine solution to the aryllithium solution via cannula or syringe at -78 °C.

-

Reaction Completion: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature over 1-2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). To remove the color of excess iodine, add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-Bromo-2-ethoxy-1-iodobenzene as a pure solid or oil.

Mechanistic Rationale and Validation

Understanding the causality behind each step is critical for troubleshooting and adapting the protocol. The success of this synthesis hinges on the precise control of the ortho-lithiation.

Figure 3: Core reaction mechanism.

-

Why s-BuLi? sec-Butyllithium is more basic and sterically hindered than n-butyllithium, which can enhance the rate and selectivity of deprotonation while minimizing competitive nucleophilic attack on the solvent or starting material.

-

Why -78 °C? Organolithium intermediates can be unstable at higher temperatures. The low temperature is crucial to prevent side reactions such as lithium-halogen exchange with the bromine atom or elimination to form a benzyne intermediate. It ensures the thermodynamic product of deprotonation is kinetically "frozen" and trapped.

-

Why Anhydrous Conditions? Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water. Anhydrous conditions are a non-negotiable prerequisite for success.

-

Self-Validation: The protocol's integrity is validated by the outcome. The high regioselectivity, confirmed by NMR analysis of the final product, directly proves the efficacy of the DoM strategy. The absence of significant isomeric impurities validates the choice of reaction conditions (low temperature, strong base) to favor the desired mechanistic pathway over competing side reactions.

Conclusion

The synthesis of 4-Bromo-2-ethoxy-1-iodobenzene from 3-bromo-1-ethoxybenzene exemplifies a classic challenge in modern organic synthesis: the control of regiochemistry in polysubstituted aromatic systems. While conventional electrophilic substitution methods are inadequate for this transformation, the Directed ortho-Metalation strategy provides a powerful and precise solution. By leveraging the directing capacity of the ethoxy group and carefully controlling reaction conditions, this protocol enables the efficient and selective formation of a valuable, sterically congested building block, opening avenues for its application in the development of novel pharmaceuticals and advanced materials.

References

- Vertex AI Search. (2024). Time in Pasuruan, ID.

- ChemicalBook. (n.d.). 1-Bromo-4-iodobenzene synthesis.

- Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.

- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium.

- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II.

- MedchemExpress. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.

- ResearchGate. (2025, October 18). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

- Autechaux.com. (2026, January 24). The Versatility of Halogenated Benzene Derivatives in Chemical Synthesis.

- Larock, R. C., & Yue, D. (2004). Synthesis of Polycyclic Aromatic Iodides via ICl-Induced Intramolecular Cyclization. Organic Letters, 6(14), 2353–2356.

- ResearchGate. (2025, August 7). Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates.

- University of Michigan. (n.d.). Directed (ortho) Metallation.

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Wipf Group, University of Pittsburgh. (n.d.). Substitutent Effects on Electrophilic Aromatic Substitution.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. medium.com [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-2-ethoxy-1-iodobenzene: Nomenclature, Synthesis, and Properties

This guide provides a comprehensive technical overview of 4-Bromo-2-ethoxy-1-iodobenzene, a polysubstituted aromatic compound of interest to researchers and professionals in drug development and organic synthesis. We will delve into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, explore plausible synthetic pathways with detailed experimental considerations, and present key physicochemical properties.

Deciphering the IUPAC Nomenclature: A Foundational Approach

The systematic naming of organic compounds is paramount for unambiguous scientific communication. The IUPAC name, 4-Bromo-2-ethoxy-1-iodobenzene, is derived from a hierarchical set of rules designed to convey the exact structure of the molecule.

Core Principles for Naming Polysubstituted Benzenes

For benzene derivatives with multiple substituents, and in the absence of a principal functional group that would alter the parent name (such as a carboxylic acid or an aldehyde), "benzene" is retained as the parent name.[1] The substituents are then treated as prefixes and are listed in alphabetical order.

The primary challenge lies in assigning the locants (numerical positions) to the substituents on the benzene ring. The fundamental principle is to number the carbon atoms of the ring in such a way that the set of locants for the substituents is the lowest possible.[2]

Application to 4-Bromo-2-ethoxy-1-iodobenzene

The substituents on the benzene ring are:

-

Bromo

-

Ethoxy

-

Iodo

To determine the correct numbering, we consider all possible starting points and directions of numbering that would yield the lowest locant set. Let's analyze the possibilities for the given substitution pattern:

-

Starting from Iodine: 1-iodo, 2-ethoxy, 4-bromo (Set: 1, 2, 4)

-

Starting from Ethoxy: 1-ethoxy, 2-bromo, 5-iodo (Set: 1, 2, 5)

-

Starting from Bromo: 1-bromo, 3-iodo, 4-ethoxy (Set: 1, 3, 4)

Comparing these sets (1,2,4), (1,2,5), and (1,3,4), the set "1, 2, 4" is the lowest at the first point of difference. Therefore, the numbering begins at the carbon bearing the iodo group, proceeds towards the ethoxy group to give it the locant 2, which consequently places the bromo group at position 4.

Once the locants are established, the substituents are listed alphabetically: Bromo , Ethoxy , Iodo .

Combining the alphabetical prefixes with their assigned locants results in the unequivocal IUPAC name: 4-Bromo-2-ethoxy-1-iodobenzene .

Strategic Synthesis of 4-Bromo-2-ethoxy-1-iodobenzene

Pathway 1: Electrophilic Iodination of 3-Bromo-1-ethoxybenzene

This approach is predicated on the synthesis of the precursor, 3-bromo-1-ethoxybenzene, followed by a regioselective iodination. The ethoxy group is an ortho-, para-director, and the bromo group is also an ortho-, para-director. The directing effects of these substituents would need to be carefully considered to achieve the desired substitution pattern.

Diagram of Synthetic Pathway 1:

Caption: Synthetic workflow for 4-Bromo-2-ethoxy-1-iodobenzene via electrophilic iodination.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Bromo-1-ethoxybenzene (Williamson Ether Synthesis)

-

To a solution of 3-bromophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously and add iodoethane (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-bromo-1-ethoxybenzene by vacuum distillation or column chromatography.

Causality: The potassium carbonate acts as a base to deprotonate the weakly acidic phenolic hydroxyl group, forming the more nucleophilic phenoxide. This phenoxide then displaces the iodide from iodoethane in a classic SN2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.

Step 2: Synthesis of 4-Bromo-2-ethoxy-1-iodobenzene (Electrophilic Iodination)

-

Dissolve 3-bromo-1-ethoxybenzene (1 equivalent) in glacial acetic acid.

-

Add a source of electrophilic iodine, such as a mixture of iodine (I2) and an oxidizing agent like iodic acid (HIO3) or nitric acid.

-

A catalytic amount of sulfuric acid is often added to increase the electrophilicity of the iodinating species.

-

Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C) for several hours, monitoring by TLC or Gas Chromatography (GC).

-

After the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.

Causality: The ethoxy group is a strongly activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The directing effects are synergistic, favoring substitution at the positions ortho and para to the ethoxy group. The position ortho to the ethoxy group and meta to the bromo group is sterically hindered, making the position para to the bromo group and ortho to the ethoxy group the most likely site for iodination.

Pathway 2: Williamson Ether Synthesis on a Dihalogenated Phenol

An alternative strategy involves the formation of the ether linkage as the final key step. This would require the synthesis of 4-bromo-2-iodophenol as the precursor.

Diagram of Synthetic Pathway 2:

Caption: Alternative synthesis of 4-Bromo-2-ethoxy-1-iodobenzene via Williamson ether synthesis.

This pathway is also viable, though the synthesis of the 4-bromo-2-iodophenol precursor may be more complex than the precursor in Pathway 1.

Physicochemical Properties

Direct experimental data for 4-Bromo-2-ethoxy-1-iodobenzene is scarce. However, we can estimate its key properties based on data from structurally related compounds.

| Property | Estimated Value | Rationale and Comparative Data |

| Molecular Formula | C8H8BrIO | - |

| Molecular Weight | 342.96 g/mol | - |

| Appearance | Likely a solid at room temperature | 4-Bromo-2-chloro-1-iodobenzene has a melting point of 33 °C. The replacement of chloro with the larger ethoxy group may influence the crystal packing and melting point. |

| Melting Point | 30 - 50 °C | By analogy to similar compounds like 1-Bromo-2-fluoro-4-iodobenzene (mp 37-41 °C).[4] |

| Boiling Point | > 250 °C at atmospheric pressure | Polysubstituted benzenes with heavy atoms like bromine and iodine have high boiling points. For instance, 1-bromo-2-iodobenzene has a boiling point of 112 °C at 15 mmHg.[4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons). | The molecule is nonpolar, making it immiscible with water but soluble in nonpolar organic solvents. |

| Density | ~2.0 g/cm³ | Based on the densities of other bromo-iodo-benzene derivatives. |

Applications in Research and Development

Polysubstituted haloalkoxybenzenes are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of three distinct substituents at defined positions on the benzene ring offers a versatile scaffold for further chemical modification. The bromo and iodo groups are particularly amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. The ethoxy group can modulate the electronic properties and lipophilicity of the molecule, which are critical parameters in drug design.

Safety and Handling

As with all halogenated aromatic compounds, 4-Bromo-2-ethoxy-1-iodobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.

References

-

PubChem. (n.d.). 4-Bromo-2-ethyl-1-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved from [Link]

-

University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Parsons, A. (2013, March 27). Synthesis of poly-substituted benzenes [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, June 11). What is the numbering of substituted benzene derivatives according to IUPAC nomenclature? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Li, Z., et al. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances, 10(70), 42935-42955. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, April 3). IUPAC Nomenclature of Substituted Benzenes [Video]. YouTube. Retrieved from [Link]

-

University of California, Davis. (2012, January). Intermediate IUPAC Nomenclature VII. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Previous reports on synthesis of polysubstituted benzene and our work. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1-iodo-2-methoxybenzene. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Retrieved from [Link]

-

Quora. (2023, January 16). What is the structure of 1-bromo, 1-chloro, 2-floro, and 2-iodo ethene? Retrieved from [Link]

-

ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-iodo-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-iodobenzene. PubChem. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 4-Bromo-1-iodo-2-methoxybenzene | C7H6BrIO | CID 46835731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2-fluoro-4-iodobenzene | 136434-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Core Topic: Electronic and Steric Effects in 4-Bromo-2-ethoxy-1-iodobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Competing Influences

4-Bromo-2-ethoxy-1-iodobenzene is a polysubstituted aromatic compound that serves as an exemplary scaffold for exploring the nuanced interplay between electronic and steric effects in organic synthesis. For drug development professionals and synthetic chemists, understanding how each substituent—ethoxy, bromo, and iodo—modulates the reactivity of the benzene ring is paramount for designing selective and efficient synthetic routes. The inherent competition between the electron-donating ethoxy group and the electron-withdrawing halogens, combined with the significant steric hindrance imposed by the ortho-iodo and ethoxy groups, makes this molecule a rich case study for predicting regioselectivity in a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of these competing factors, offering both theoretical grounding and practical, field-proven insights into the molecule's behavior.

Section 1: Analysis of Electronic Effects

The electronic environment of the benzene ring in 4-Bromo-2-ethoxy-1-iodobenzene is dictated by the cumulative inductive and resonance effects of its three substituents. These effects determine the nucleophilicity of the ring and the regioselectivity of potential reactions.

Substituent Effect Breakdown

-

Ethoxy Group (-OCH₂CH₃): The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its powerful electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the aromatic π-system.[1][2] This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making the ethoxy group a strong activating group and an ortho, para-director in electrophilic aromatic substitution.[3]

-

Bromo (-Br) and Iodo (-I) Groups: Halogens are unique in that their inductive and resonance effects are in opposition. Due to their high electronegativity, they exhibit a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away.[4] Concurrently, they possess lone pairs that can be donated to the ring via resonance (+M). However, for halogens, the inductive effect dominates, making them net deactivating groups. Despite being deactivators, the resonance effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of a benzene ring.[5][6] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Primary Electronic Effect |

| Ethoxy (-OEt) | -0.25 | +0.015 | Strong Resonance Donor (+M) |

| Bromo (-Br) | +0.232 | +0.393 | Strong Inductive Withdrawer (-I) |

| Iodo (-I) | +0.276 | +0.353 | Strong Inductive Withdrawer (-I) |

| Data sourced from Hammett equation literature.[5] |

The data clearly quantifies the opposing electronic pressures on the ring. The ethoxy group's negative σp value confirms its activating, electron-donating character at the para position, whereas the positive values for bromine and iodine confirm their deactivating, electron-withdrawing nature.

Visualizing the Electronic Landscape

The following diagram illustrates the push-pull electronic effects exerted by the substituents on the 4-Bromo-2-ethoxy-1-iodobenzene ring system.

Caption: Competing electronic effects on the aromatic ring.

This complex electronic environment, with an activated sector influenced by the ethoxy group and a deactivated sector dominated by the halogens, is a critical determinant of the molecule's reactivity profile.

Section 2: Analysis of Steric Effects

Steric hindrance plays a decisive role in the reactivity of 4-Bromo-2-ethoxy-1-iodobenzene, often overriding electronic preferences. The sheer size of the ortho-substituents dictates the accessibility of adjacent reaction sites.

The Dominance of Iodine and Ethoxy Bulk

The primary source of steric congestion arises from the two adjacent substituents at the C1 and C2 positions.

-

Iodine Atom: As the largest of the common halogens, the iodine atom has a significant van der Waals radius, effectively shielding the C2 and C6 positions from the approach of bulky reagents or catalysts.

-

Ethoxy Group: The ethoxy group, while smaller than iodine, is not negligible. The free rotation around the C-O and O-CH₂ bonds means it sweeps out a considerable volume, sterically encumbering the C1 and C3 positions.

This "double-shielding" on one side of the molecule creates a highly asymmetric environment, which is a key factor in controlling regioselectivity, particularly in reactions sensitive to steric bulk like palladium-catalyzed C-H activation.[7][8]

Visualizing Steric Hindrance

The diagram below provides a conceptual representation of the sterically hindered zones around the molecule, highlighting the positions that are difficult for reagents to access.

Caption: Steric shielding from bulky ortho substituents.

The most sterically accessible positions for a reaction to occur are C5 and, to a lesser extent, C3. The C6 position is heavily blocked by the adjacent iodine atom.

Section 3: Reactivity and Synthetic Applications

The synergy between electronic and steric effects governs the molecule's utility in synthesis. The most significant application lies in selective cross-coupling, leveraging the differential reactivity of the C-I and C-Br bonds.

Chemoselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The efficiency of this step is inversely proportional to the bond dissociation energy of the C-X bond.[9]

Trend in Reactivity: C-I > C-Br > C-Cl[9]

The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more reactive toward oxidative addition. This reactivity difference allows for highly chemoselective functionalization at the C1 position while leaving the C-Br bond at C4 intact for subsequent transformations.[10][11]

Directed ortho-Metalation (DoM)

The ethoxy group is a known Directed Metalation Group (DMG), capable of coordinating with organolithium bases to direct deprotonation at an adjacent ortho position.[12][13] In principle, the C3 position is a candidate for DoM. However, two factors complicate this:

-

Steric Hindrance: The bulk of the ethoxy group itself can hinder the approach of the lithium base to the C3 proton.

-

Halogen Scrambling: The presence of iodine and bromine atoms introduces the possibility of halogen-metal exchange, a common side reaction that can compete with C-H deprotonation.

Therefore, while DoM is theoretically possible, achieving high yields and selectivity for C3 functionalization would require careful optimization of the base, solvent, and temperature.[14]

Section 4: Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a self-validating method for the selective functionalization of 4-Bromo-2-ethoxy-1-iodobenzene at the C1 position, demonstrating the practical application of the principles discussed. The successful formation of the desired product validates the predicted higher reactivity of the C-I bond.

Objective: To selectively couple a phenylboronic acid at the C1 position, leaving the C-Br bond intact.

Materials and Reagents:

-

4-Bromo-2-ethoxy-1-iodobenzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-ethoxy-1-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

-

Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, higher R_f spot (in a nonpolar eluent system) indicates product formation.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-bromo-2-ethoxy-1-phenylbenzene.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of signals corresponding to the starting material and the presence of new aromatic signals from the coupled phenyl group, along with a mass spectrum matching the desired product, validates the protocol.

Workflow Visualization

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Sterically controlled isodesmic late-stage C–H iodination of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sterically controlled isodesmic late-stage C–H iodination of arenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00801K [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Regioselectivity in the synthesis of 4-Bromo-2-ethoxy-1-iodobenzene

An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2-ethoxy-1-iodobenzene

Abstract

This technical guide provides a comprehensive exploration of the regioselective synthesis of 4-Bromo-2-ethoxy-1-iodobenzene, a polysubstituted aromatic compound with significant potential as a building block in pharmaceutical and materials science. The inherent challenge in synthesizing this specific isomer lies in controlling the regiochemical outcome of the iodination step on a disubstituted benzene ring. This document elucidates the governing principles of electrophilic aromatic substitution, contrasts direct iodination with a superior, highly regioselective Directed ortho-Metalation (DoM) strategy, and provides detailed, field-proven experimental protocols. The content is structured to offer researchers and drug development professionals both the theoretical foundation and the practical application required for the successful synthesis of this target molecule.

Introduction: The Challenge of Polysubstituted Arenes

The synthesis of polysubstituted benzenes is a cornerstone of modern organic chemistry, yet it presents a persistent challenge: controlling the precise placement of functional groups on the aromatic ring.[1][2] The regiochemical outcome of substitution reactions is dictated by the electronic and steric interplay of the substituents already present.[3] The target molecule, 4-Bromo-2-ethoxy-1-iodobenzene, is a case study in this challenge. It features three distinct halogen and alkoxy substituents, making its controlled synthesis a non-trivial pursuit. This guide will dissect the synthetic puzzle, focusing on strategies to achieve high regioselectivity.

Theoretical Underpinnings: Directing Effects in Electrophilic Aromatic Substitution

The classical approach to introducing a substituent onto an aromatic ring is through Electrophilic Aromatic Substitution (EAS).[4] The success of this approach hinges on understanding the directing effects of the groups already on the ring.[3] The logical precursor for our target is 3-bromo-1-ethoxybenzene (3-bromophenetole).

-

Ethoxy Group (-OEt): The ethoxy group is a powerful activating group and an ortho, para-director .[5] It possesses a lone pair of electrons on the oxygen atom that can be donated into the aromatic π-system through resonance (+M effect). This donation significantly increases the electron density at the ortho (C2, C6) and para (C4) positions, making them highly susceptible to attack by electrophiles.[6]

-

Bromo Group (-Br): The bromo group is a deactivating group yet an ortho, para-director .[7] Its high electronegativity withdraws electron density from the ring via the inductive effect (-I effect), making the ring less reactive overall than benzene.[8] However, like the ethoxy group, it has lone pairs that can be donated through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[6]

Predictive Analysis of Direct Iodination

When considering the direct iodination of 3-bromo-1-ethoxybenzene, the directing effects of both substituents must be evaluated in concert.

-

The ethoxy group at C1 strongly activates positions C2, C4, and C6.

-

The bromo group at C3 deactivates the ring but directs towards its ortho positions (C2, C4) and its para position (C6).

As illustrated below, the directing effects of both groups converge on the same carbons (C2, C4, and C6). The ethoxy group is the dominant activating and directing group. Therefore, electrophilic attack will be directed primarily to the positions it activates. This leads to a significant challenge: the formation of a mixture of regioisomers, including the desired 4-bromo-2-ethoxy-1-iodobenzene, alongside 5-bromo-2-ethoxy-1-iodobenzene and 2-bromo-4-ethoxy-1-iodobenzene. Separating these isomers would be difficult and result in a low yield of the target compound.

Caption: Workflow for the highly regioselective synthesis via Directed ortho-Metalation.

Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to the described conditions, particularly regarding anhydrous and inert atmospheres for the DoM protocol, is critical for success.

Protocol 1: Synthesis of 4-Bromo-2-ethoxy-1-iodobenzene via DoM (Recommended)

This protocol prioritizes regioselectivity and yield.

Materials:

-

3-bromo-1-ethoxybenzene

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-1-ethoxybenzene (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Slowly add this iodine solution to the aryllithium mixture at -78 °C.

-

Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford pure 4-Bromo-2-ethoxy-1-iodobenzene.

Protocol 2: Direct Electrophilic Iodination (Illustrative)

This protocol demonstrates the classical EAS approach and its inherent limitations in this system. A variety of iodinating agents can be used; N-Iodosuccinimide (NIS) is a common choice. [9][10] Materials:

-

3-bromo-1-ethoxybenzene

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (DCM)

Procedure:

-

Setup: To a round-bottom flask, add 3-bromo-1-ethoxybenzene (1.0 eq) and dissolve it in acetonitrile.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.

-

Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Extraction: Extract the mixture with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Analysis and Purification: The resulting crude product will be a mixture of regioisomers. Extensive chromatographic purification will be required to isolate the desired 4-Bromo-2-ethoxy-1-iodobenzene, with an expected low isolated yield.

Data Summary and Strategy Comparison

The choice of synthetic strategy has profound implications for the efficiency and outcome of the synthesis.

| Parameter | Strategy 1: Directed ortho-Metalation (DoM) | Strategy 2: Electrophilic Aromatic Substitution (EAS) |

| Regioselectivity | Excellent (>95% for the desired isomer) | Poor (Mixture of C2, C4, and C6 iodinated products) |

| Expected Yield | Good to Excellent (typically 60-85%) | Low (after purification of the desired isomer) |

| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous and inert | Typically room temperature, less sensitive to air/moisture |

| Reagents | 3-bromo-1-ethoxybenzene, n-BuLi, I₂ | 3-bromo-1-ethoxybenzene, NIS (or other I⁺ source) |

| Advantages | High purity, predictable outcome, excellent control | Milder conditions, no organometallics required |

| Disadvantages | Requires specialized equipment (low temp, inert atm), pyrophoric reagents | Poor selectivity, difficult purification, low yield of target |

Conclusion

While direct electrophilic iodination of 3-bromo-1-ethoxybenzene is a theoretically plausible route to 4-Bromo-2-ethoxy-1-iodobenzene, it is practically compromised by a lack of regiocontrol, leading to isomeric mixtures and low yields. The Directed ortho-Metalation (DoM) strategy represents a vastly superior, field-proven approach. By leveraging the directing ability of the ethoxy group to facilitate regioselective lithiation, the DoM protocol enables the precise and high-yielding synthesis of the target molecule. For researchers and drug development professionals requiring unambiguous access to 4-Bromo-2-ethoxy-1-iodobenzene, the Directed ortho-Metalation pathway is the unequivocally recommended method.

References

-

Wang, L., Wang, S.-S., Vo-Thanh, G., & Liu, Y. (2013). Journal of Molecular Catalysis A: Chemical, 371, 56-62. (Source for general halogenation procedures) [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. (Provides background on directing effects of alkoxy groups) [Link]

-

Wikipedia. (2023). 4-Bromoanisole. (General information on related compounds) [Link]

-

OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry. (General principles of synthesizing polysubstituted benzenes) [Link]

-

Lumen Learning. Organic Chemistry II - 14.2. Examples of electrophilic aromatic substitution. (General mechanism of EAS) [Link]

- Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Khan Academy. (n.d.). Synthesis of substituted benzene rings I. (Educational resource on synthesis planning) [Link]

-

Organic Syntheses. 7-indolinecarboxaldehyde. (Example of directed ortho-lithiation) [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. (Comprehensive overview of directing groups) [Link]

-

Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (Detailed explanation of substituent effects) [Link]

-

PubChem. 4-Bromo-2-chloro-1-iodobenzene. (Data for a structurally similar compound) [Link]

-

Organic Chemistry Tutor (YouTube). (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! (Video explanation of directing effects) [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (Research on regioselective halogenation) [Link]

-

Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. (Further reading on multi-step synthesis) [Link]

-

YouTube. (2013). Synthesis of poly-substituted benzenes. (Educational video on the topic) [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (Review on Directed ortho-Metalation) [Link]

- Google Patents. (2002). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene. (Synthesis of a key precursor type)

- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

University Course Material. Directed (ortho) Metallation. (Educational material on DoM) [Link]

-

Molecules. (2020). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 25(15), 3465. (Peer-reviewed article on iodination) [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. (Detailed explanation of electronic effects) [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis. (Discussion on lithiation mechanisms) [Link]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes. (Educational resource) [Link]

-

Wikipedia. (2023). Directed ortho metalation. (Definitive article on the DoM reaction) [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. (Overview of iodination methods) [Link]

-

SWGDrug. 4-Bromo-2,5-dimethoxyamphetamine. (Characterization data for a related compound class) [Link]

Sources

- 1. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 2. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromo-2-ethoxy-1-iodobenzene

Introduction: The Strategic Imperative for Regioselective C-N Bond Formation

The synthesis of arylamines is a cornerstone of modern medicinal chemistry and materials science.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods.[1][2] This reaction's broad functional group tolerance and relatively mild conditions have cemented its role in the synthesis of complex molecules.[1]

A significant challenge in organic synthesis arises with polyhalogenated aromatic compounds, where the selective functionalization of one halogen over another is paramount. The substrate 4-bromo-2-ethoxy-1-iodobenzene presents such a challenge, offering two potential sites for palladium-catalyzed amination. The ability to selectively form a C-N bond at the more labile carbon-iodine (C-I) bond, while leaving the carbon-bromine (C-Br) bond intact for subsequent transformations, is of high strategic value in the synthesis of diverse molecular architectures. This application note provides a detailed protocol for the regioselective amination of 4-bromo-2-ethoxy-1-iodobenzene, grounded in a thorough understanding of the reaction mechanism and supported by field-proven insights.

Mechanistic Underpinnings of Selectivity

The success of the Buchwald-Hartwig amination hinges on a palladium-based catalytic cycle.[3] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The chemoselectivity in the amination of 4-bromo-2-ethoxy-1-iodobenzene is primarily dictated by the initial oxidative addition step. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Br bond, leading to a preferential oxidative addition of the Pd(0) catalyst to the C-I bond.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Loading for 4-Bromo-2-ethoxy-1-iodobenzene Coupling

Welcome to our dedicated technical support center for the optimization of catalyst loading in the Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethoxy-1-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific transformation. Our goal is to move beyond generic protocols and offer a nuanced understanding of the reaction's intricacies, enabling you to achieve high yields, selectivity, and reproducibility.

Introduction: The Challenge of Selectivity and Efficiency

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] However, when working with polyhalogenated substrates like 4-Bromo-2-ethoxy-1-iodobenzene, the primary challenge lies in achieving chemoselective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. This selectivity is paramount for the efficient synthesis of complex molecules.

Optimizing the palladium catalyst loading is a critical factor that directly impacts not only the reaction's efficiency and cost-effectiveness but also its selectivity and impurity profile. Insufficient catalyst can lead to incomplete conversion, while excessive amounts can promote side reactions and complicate purification. This guide will provide a structured approach to optimizing catalyst loading for your specific application.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of 4-Bromo-2-ethoxy-1-iodobenzene, offering probable causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

-

Probable Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

-

Solution:

-

Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0). The choice of ligand and base plays a crucial role here.

-

Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄, which does not require an in-situ reduction step.

-

Check Reagent Quality: Ensure your solvent and base are anhydrous and that the boronic acid derivative is of high purity. Impurities can act as catalyst poisons.

-

-

-

Probable Cause 2: Insufficient Catalyst Loading. The amount of catalyst may be too low for the reaction scale or the specific reactivity of your substrates.

-

Solution:

-

Incremental Increase: Increase the catalyst loading in a stepwise manner. For an initial screening, a range of 0.5 to 2.0 mol% is often a good starting point.[2] For highly efficient systems, loadings as low as 0.05 mol% can be sufficient.[3]

-

Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction. If the reaction stalls, a small addition of fresh catalyst might restart it.

-

-

-

Probable Cause 3: Poor Ligand Choice. The ligand may not be suitable for activating the electron-rich 4-Bromo-2-ethoxy-1-iodobenzene. The ethoxy group is an electron-donating group, which can make oxidative addition more challenging.

-

Solution:

-

Screen Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., SPhos, XPhos). These ligands are known to promote the oxidative addition of electron-rich aryl halides.[4]

-

-

Issue 2: Lack of Chemoselectivity (Reaction at the C-Br Bond)

-

Probable Cause 1: High Catalyst Loading or Temperature. More forcing conditions can overcome the activation barrier for the C-Br bond cleavage.

-

Solution:

-

Reduce Catalyst Loading: Start with a lower catalyst loading (e.g., 0.5 - 1 mol%). The higher reactivity of the C-I bond should allow for selective coupling under these milder conditions.

-

Lower Reaction Temperature: Begin with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and only increase if the reaction at the C-I bond is sluggish.

-

-

-

Probable Cause 2: Inappropriate Ligand. The chosen ligand may not provide sufficient steric hindrance to differentiate between the two halogen sites effectively.

-

Solution:

-

Employ Bulky Ligands: The use of sterically demanding ligands can enhance selectivity by preferentially reacting at the less sterically hindered C-I position.

-

-

Issue 3: Formation of Homocoupling Products (Biaryl of the Boronic Acid)

-

Probable Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.

-

Solution:

-

Thorough Degassing: Ensure all solvents and the reaction mixture are properly degassed using techniques like sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.

-

-

Issue 4: Protodeborylation of the Boronic Acid

-

Probable Cause: Unfavorable Base/Solvent Combination. The combination of base and solvent can lead to the cleavage of the C-B bond in the boronic acid, reducing the concentration of the active nucleophile.

-

Solution:

-

Choice of Base: Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH, especially with sensitive boronic acids.

-

Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive water can promote protodeborylation. Ensure your solvents are appropriately dried.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in 4-Bromo-2-ethoxy-1-iodobenzene?

A: The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] Therefore, the C-I bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond. This inherent difference in reactivity is the basis for achieving chemoselective coupling.

Q2: What is a good starting point for catalyst loading for the selective coupling at the C-I bond?

A: For a highly reactive aryl iodide, a good starting point for catalyst loading is typically in the range of 0.5 to 1.5 mol% of the palladium precatalyst. For well-optimized systems, it is often possible to reduce the catalyst loading to as low as 0.05-0.1 mol%.[3] It is always recommended to perform a small-scale optimization to find the lowest effective catalyst loading for your specific substrates and conditions.

Q3: How does the ethoxy group on the aromatic ring affect the reaction?

A: The ethoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides. To overcome this, the use of electron-rich and bulky phosphine ligands is often beneficial as they promote the oxidative addition step.

Q4: Which palladium catalysts and ligands are recommended for this selective coupling?

A: For achieving high selectivity and efficiency, a combination of a palladium source and a suitable ligand is crucial.

| Catalyst/Precatalyst | Recommended Ligands | Rationale |

| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | These bulky, electron-rich ligands facilitate the oxidative addition of the electron-rich aryl iodide and can enhance selectivity. |

| Pd(PPh₃)₄ | - | A common and effective Pd(0) catalyst that is often a good starting point for method development. |

Q5: What is the role of the base in this reaction, and which one should I choose?

A: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, making it more nucleophilic. For the coupling of 4-Bromo-2-ethoxy-1-iodobenzene, common choices include:

-

Potassium Carbonate (K₂CO₃): A versatile and commonly used base.

-

Potassium Phosphate (K₃PO₄): Often effective for challenging couplings and can be used with a variety of solvents.

-

Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial for less reactive substrates.

The choice of base can also influence selectivity, so it is a parameter worth screening during optimization.

Experimental Protocols

Protocol 1: Initial Catalyst Loading Screen for Selective C-I Coupling

This protocol outlines a general procedure for screening different catalyst loadings to find the optimal concentration for the selective Suzuki-Miyaura coupling of 4-Bromo-2-ethoxy-1-iodobenzene.

-

Reaction Setup: To a series of oven-dried reaction vials, add 4-Bromo-2-ethoxy-1-iodobenzene (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: In separate vials, prepare solutions of the palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in the reaction solvent. Add the appropriate volume of the catalyst/ligand solution to each reaction vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%).

-

Solvent and Degassing: Add the degassed reaction solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) to each vial to achieve the desired concentration. Purge each vial with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (start with a moderate temperature, e.g., 60-80 °C).

-

Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours). Analyze the crude reaction mixtures to determine the conversion of the starting material and the selectivity for the desired product.

Visualizing the Process: Diagrams

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

-

Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.[Link]

-

Suzuki-Miyaura coupling. Wikipedia.[Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

-

Optimizing Suzuki Coupling Reactions. CovaSyn.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting guide for 4-Bromo-2-ethoxy-1-iodobenzene Suzuki reactions

Troubleshooting Guide for 4-Bromo-2-ethoxy-1-iodobenzene Suzuki Reactions

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals working with the dihalogenated substrate, 4-bromo-2-ethoxy-1-iodobenzene. This unique starting material offers the potential for selective and sequential couplings, but its successful application requires a nuanced understanding of the reaction mechanism and careful optimization of conditions. This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of products, including coupling at the bromine position and double coupling. How can I achieve selective mono-coupling at the iodine position?

A1: This is the most critical challenge when using a bromo-iodobenzene substrate. The ability to achieve selectivity stems from the difference in bond dissociation energies of the C-I and C-Br bonds. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the carbon-bromine bond.[1] To exploit this reactivity difference, you must carefully control the reaction conditions.

Causality and Strategy:

-

Catalyst Choice is Paramount: The choice of palladium catalyst and its associated ligands dramatically influences selectivity. Less reactive catalyst systems are preferred for selective C-I coupling as they are less likely to activate the stronger C-Br bond.

-

Recommendation: Start with a classic, less active catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Its bulky phosphine ligands create a sterically hindered environment around the palladium center, favoring reaction at the more accessible and reactive iodine position.

-

-

Temperature Control: Oxidative addition to the C-Br bond has a higher activation energy. Running the reaction at a lower temperature (e.g., room temperature to 60 °C) will provide enough energy to activate the C-I bond while leaving the C-Br bond largely untouched.

-

Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long, especially after the 4-bromo-2-ethoxy-1-iodobenzene has been consumed, increases the likelihood of the catalyst beginning to activate the C-Br bond of the mono-coupled product.

Q2: I am observing very low or no conversion of my starting material. What are the primary reasons for a failed reaction?

A2: A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic cycle. The Suzuki-Miyaura reaction is a complex process, and failure can occur at several stages.[2][3][4]

Troubleshooting Flowchart for Low Conversion

Caption: Troubleshooting Decision Tree for Low Reaction Conversion.

Key Points:

-

Catalyst Activation: The active catalyst is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. Sometimes this reduction is inefficient. The formation of black precipitate ("palladium black") is a sign of catalyst decomposition and loss of activity.[2]

-

Role of the Base: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][5] If the base is too weak, insoluble in the reaction medium, or sterically hindered, this activation will fail.

-

Boronic Acid Stability: Boronic acids, particularly heteroaryl boronic acids, can be prone to protodeboronation (hydrolysis), where the C-B bond is cleaved, returning the corresponding arene.[2] Using more stable boronic esters (like pinacol esters) can mitigate this issue.[2]

Q3: My reaction is yielding significant side products, such as the homocoupled boronic acid dimer and dehalogenated starting material. How can these be minimized?

A3: The formation of these side products points to specific, competing reaction pathways that can often be suppressed through careful experimental technique and reagent choice.

| Side Product | Mechanistic Cause | Recommended Solution |

| Boronic Acid Homocoupling | Primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[2] It can also occur if the transmetalation is slow relative to other processes. | Rigorous Degassing: The most critical step. Use multiple freeze-pump-thaw cycles or sparge the solvent and reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. |

| Dehalogenation | The aryl-palladium intermediate can react with a hydride source in the mixture (e.g., from solvent, base, or water) followed by reductive elimination to yield the dehalogenated arene. | Choice of Solvent/Base: Avoid using amine bases or alcohol solvents if dehalogenation is a problem, as they can be hydride sources. Ensure the base is free of excess water or hydroxide if possible. |

| Protodeboronation | Cleavage of the C-B bond of the boronic acid by a proton source (often water), especially under heating.[2] This is a common failure mode, reducing the amount of nucleophile available for cross-coupling. | Use Boronic Esters: Pinacol (BPin) or neopentyl glycol esters are significantly more stable towards hydrolysis than the free boronic acids.[2] Alternatively, using potassium trifluoroborate salts (ArBF₃K) can also increase stability. |

Q4: How can I perform a selective, one-pot, sequential coupling to functionalize both the iodine and bromine positions with different partners?

A4: The differential reactivity of the C-I and C-Br bonds is ideal for sequential, one-pot syntheses.[1] The strategy involves two distinct steps under different conditions.

Conceptual Workflow for Sequential Coupling

Caption: Workflow for a one-pot sequential Suzuki coupling.

Experimental Protocol:

-

First Coupling (C-I): Set up the reaction under mild conditions as described in Q1 to ensure selective coupling at the iodine. Use your first boronic acid (or ester).

-

Monitor Completion: Carefully monitor the reaction by TLC or LC-MS until all the starting dihalide is consumed.

-

Second Coupling (C-Br): Once the first step is complete, add the second, different boronic acid to the same reaction vessel. You will also need to introduce a more powerful catalyst system capable of activating the stronger C-Br bond. This often involves adding a solution of a more active ligand (like SPhos or XPhos) and a palladium source, or a pre-catalyst like Pd(dppf)Cl₂. Increase the reaction temperature to drive the second coupling to completion.[6]

Standard Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a robust starting point for the selective mono-arylation of 4-bromo-2-ethoxy-1-iodobenzene.

Materials:

-

4-bromo-2-ethoxy-1-iodobenzene (1.0 equiv)

-

Arylboronic Acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.02 - 0.05 equiv)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 or 5:1 ratio)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-ethoxy-1-iodobenzene and the arylboronic acid.

-

Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture, followed by the potassium carbonate.

-

Degassing: Sparge the resulting slurry with argon for another 15 minutes to ensure the removal of all dissolved oxygen.

-

Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst. The mixture will typically turn a yellow/orange color.

-

Reaction: Place the flask under a positive pressure of inert gas (e.g., using a balloon) and heat in an oil bath to 60-70 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 2-6 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

-

Malakar, S. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2799–2841. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-ethoxy-1-iodobenzene

Welcome to the technical support center for the purification of 4-Bromo-2-ethoxy-1-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate. Our approach is grounded in fundamental chemical principles and extensive laboratory experience to ensure you achieve the desired purity and yield for your critical applications.

Understanding the Molecule and Potential Impurities

4-Bromo-2-ethoxy-1-iodobenzene is a tri-substituted aromatic compound. Its purification can be challenging due to the presence of structurally similar impurities. The nature of these impurities is largely dictated by the synthetic route employed. A common synthetic pathway involves the etherification of 4-bromo-2-iodophenol.

Potential Impurities:

-

Unreacted Starting Materials: 4-bromo-2-iodophenol and the ethylating agent (e.g., ethyl iodide, diethyl sulfate).

-

Isomeric Byproducts: Depending on the starting materials and reaction conditions, positional isomers may form.

-

Over-Alkylated Products: Formation of quaternary ammonium salts if an amine base is used in excess.

-

Decomposition Products: Halogenated benzenes can be sensitive to light and heat, potentially leading to degradation.[1]

A logical first step in any purification strategy is to assess the impurity profile of your crude material. This can be effectively achieved using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Purification Strategy Decision Tree

The choice of purification method hinges on the nature and quantity of the impurities present. The following decision tree provides a logical workflow for selecting the most appropriate strategy.

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with highly substituted aromatic compounds.

-

Causality: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

-

Troubleshooting Steps:

-

Add more solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.

-

Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling encourages oiling out.

-

Use a co-solvent system: Dissolve the compound in a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. Common solvent pairs for aromatic compounds include ethanol/water and diethyl ether/hexane.[2]

-

Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Q2: I have a low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to using too much solvent or premature crystallization.

-

Causality: The compound has some solubility in the cold solvent, and using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.

-

Troubleshooting Steps:

-

Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.

-

Cool thoroughly: Ensure the crystallization flask is cooled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize precipitation.

-

Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.

-

Recover a second crop: The mother liquor can be concentrated by boiling off some solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.

-

| Recommended Recrystallization Solvents | Comments |

| Ethanol/Water | A versatile co-solvent system for moderately polar compounds. |